3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Description
3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C26H24FN3O3 and its molecular weight is 445.494. The purity is usually 95%.
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Scientific Research Applications
Electronic Devices
Amit Kumar et al. (2018) synthesized a diketopyrrolopyrrole derivative with dimethylaminophenyl end-caps, demonstrating its utility in constructing stable electronic devices, including field-effect transistors and inverters. The enhanced performance and stability of these devices under ambient conditions are attributed to the molecular orientation and packing of the diketopyrrolopyrrole molecules, making them promising materials for electronic applications (Kumar et al., 2018).
Fluorescence Imaging
Y. Lei et al. (2016) investigated 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics. These compounds were utilized for MCF-7 cell imaging, showcasing their potential in biocompatible fluorescence imaging applications. The derivatives' distinct fluorescence properties in response to various stimuli, such as piezochromism and solvent-induced emission changes, highlight their versatility and applicability in biological imaging and sensing (Lei et al., 2016).
Medicinal Chemistry
U. M. Kocyigit et al. (2018) synthesized chalcone-imide derivatives to investigate their anticancer, antimicrobial activities, and inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. These compounds exhibited significant biological activity, demonstrating their potential as therapeutic agents (Kocyigit et al., 2018).
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-(4-fluorophenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c1-16-6-4-5-7-21(16)30-23(17-8-12-19(13-9-17)28(2)3)22-24(33-30)26(32)29(25(22)31)20-14-10-18(27)11-15-20/h4-15,22-24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNXZFIABYXDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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